Bosentan (RO 47–0203) is a non-peptide, mixed endothelin receptor antagonist. [, ] It acts as a competitive antagonist for both endothelin A (ETA) and endothelin B (ETB) receptors. [, ] Bosentan is significant in scientific research for its role in investigating the endothelin system and its involvement in various physiological and pathological processes. [, , , ]
Bosentan exerts its effects by competitively binding to both ETA and ETB receptors, preventing the binding of endothelins (ET-1, ET-2, and ET-3). [, ] This inhibition disrupts the downstream signaling pathways activated by endothelins, which are involved in vasoconstriction, cell proliferation, and inflammation. [, , , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6